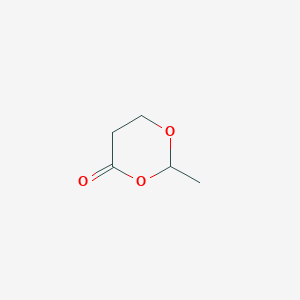

1,3-Dioxan-4-one, 2-methyl-

Description

Contextualization within Heterocyclic Chemistry

1,3-Dioxan-4-one (B14726428), 2-methyl- is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3, a ketone group at position 4, and a methyl group at position 2. ontosight.aiwikipedia.org The parent structure, 1,3-dioxane (B1201747), is typically synthesized through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.orgorganic-chemistry.org The derivatives of 1,3-dioxane are recognized for their utility as protecting groups for carbonyl compounds in organic synthesis and as intermediates in the creation of more complex molecules. organic-chemistry.org The stereochemistry of 1,3-dioxane derivatives is a subject of interest, with studies showing conformational equilibria and the influence of substituents on the ring's orientation. researchgate.net

Significance as a Cyclic Ester-Acetal Monomer in Polymer Science

The most prominent role of 1,3-Dioxan-4-one, 2-methyl-, often abbreviated as MDO, is as a cyclic ester-acetal monomer in polymer science. acs.orgacs.org It is a key player in the development of degradable polymers, which are of great interest for biomedical and pharmaceutical applications due to their ability to break down under physiological conditions. nih.govresearchgate.net The presence of both an ester and an acetal (B89532) linkage within its structure imparts unique properties to the resulting polymers, particularly regarding their degradation behavior. acs.orgacs.org MDO can be sourced renewably, for instance, through the Baeyer-Villiger oxidation of 2-methyltetrahydrofuran-3-one (B1294639) or from the condensation of 3-hydroxypropionic acid with acetaldehyde (B116499), both of which can be derived from biomass. acs.org

Overview of Key Research Domains

Research on 1,3-Dioxan-4-one, 2-methyl- is primarily concentrated on its ring-opening polymerization (ROP) to produce polyesters and polyesteracetals. acs.orgacs.orgacs.org Key research areas include:

Catalysis of ROP: Investigating various catalysts, including protic acids, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and metal-based catalysts such as diethylzinc (B1219324) (Et2Zn). acs.orgacs.orgnih.govacs.org

Polymerization Mechanisms: Elucidating the mechanistic pathways of ROP, particularly the competition between the activated monomer (AM) and active chain-end (ACE) mechanisms in cationic polymerization. acs.orgacs.org

Control over Polymer Structure: Exploring how reaction conditions, such as catalyst concentration and temperature, can be manipulated to control the polymer's final structure, yielding either a polyesteracetal or an aliphatic polyester (B1180765). nih.govacs.org

Copolymerization: Studying the copolymerization of MDO with other cyclic monomers, like δ-valerolactone, to create copolyesters with tailored properties. rsc.orgrsc.org

Polymer Properties: Characterizing the properties of the resulting polymers, such as poly(2-methyl-1,3-dioxan-4-one) (PMDO), including their thermal and hydrolytic lability. acs.orgacs.org

Detailed Research Findings

Ring-Opening Polymerization (ROP) of 1,3-Dioxan-4-one, 2-methyl-

The ROP of MDO is a versatile method for synthesizing degradable polymers. The outcome of the polymerization is highly dependent on the chosen catalyst and reaction conditions.

Cationic Ring-Opening Polymerization:

Protic acids have been successfully used to catalyze the bulk cationic ROP of MDO. acs.orgacs.org This process can proceed through two distinct mechanisms: the activated monomer (AM) and the active chain-end (ACE) mechanisms. acs.orgacs.org

Active Chain-End (ACE) Mechanism: In the absence of an external initiator, the polymerization is believed to proceed via an ACE mechanism, where a dioxacarbenium ion propagates by adding more MDO molecules to produce high molar mass poly(2-methyl-1,3-dioxan-4-one) (PMDO). acs.orgacs.orgresearchgate.net However, this mechanism is often not well-controlled, leading to a lack of a clear relationship between the monomer-to-catalyst ratio and the resulting molar mass. acs.orgacs.org Unimolecular backbiting reactions can also occur, leading to the formation of cyclic PMDO. acs.orgresearchgate.net

Activated Monomer (AM) Mechanism: When an alcohol initiator is introduced, the polymerization predominantly follows an AM mechanism. acs.orgacs.org This leads to a mixture of linear PMDO and a smaller amount of macrocycles from the competing ACE mechanism. acs.orgacs.org A linear relationship between theoretical and observed molar mass has been observed under certain conditions, suggesting better control. acs.orgacs.org

| Polymerization Type | Catalyst/Initiator | Key Findings |

| Cationic ROP | Protic Acids (e.g., Diphenylphosphoric acid) | Proceeds via competing Activated Monomer (AM) and Active Chain-End (ACE) mechanisms. acs.orgacs.org |

| Cationic ROP (ACE) | Protic Acid (no initiator) | Produces high molar mass PMDO, but lacks control over molar mass; forms cyclic byproducts. acs.orgacs.orgresearchgate.net |

| Cationic ROP (AM) | Protic Acid / Alcohol Initiator | Offers better control over molar mass, yielding primarily linear PMDO. acs.orgacs.org |

Organocatalyzed Ring-Opening Polymerization:

The organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been employed for the ROP of MDO. nih.govresearchgate.net The polymerization conditions can be tailored to control the incorporation of the labile acetal groups into the polymer backbone. nih.govresearchgate.net For instance, performing the ROP at a low temperature (-35°C) and high monomer concentration maximized the amount of esteracetal repeating units. nih.govresearchgate.net This system has also been used to synthesize well-defined block copolymers by using various macroinitiators. nih.gov

| Catalyst | Polymerization Conditions | Outcome |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Standard conditions | Polyester formation due to loss of acetaldehyde. nih.govresearchgate.net |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | -35°C, 15 mol L-1 monomer concentration | Maximized incorporation of acetal groups (up to 50 mol%). nih.govresearchgate.net |

ROP using Diethylzinc:

Diethylzinc (Et2Zn) with an alcohol initiator like benzyl (B1604629) alcohol has been shown to be an effective catalyst for the bulk polymerization of MDO. acs.orgresearchgate.net Interestingly, the concentration of the catalyst plays a crucial role in determining the structure of the resulting polymer. acs.orgresearchgate.net

High Catalyst Concentration: At higher catalyst loadings, the polymerization leads to the formation of the aliphatic polyester poly(3-hydroxypropionic acid) (PHPA) through the elimination of acetaldehyde. acs.orgacs.org

Low Catalyst Concentration: At lower catalyst concentrations, the monomer ring-opens at the acetal functionality, preserving the acetal groups in the polymer backbone to yield poly(2-methyl-1,3-dioxan-4-one) (PMDO). acs.orgacs.org

| Catalyst Concentration | Resulting Polymer | Mechanism |

| High ([ZnEt2]0 = 30–100 mM) | Poly(3-hydroxypropionic acid) (PHPA) | Ring-opening with elimination of acetaldehyde. acs.org |

| Low ([ZnEt2]0 = 0.4–14 mM) | Poly(2-methyl-1,3-dioxan-4-one) (PMDO) | Ring-opening at the acetal functionality. acs.org |

Copolymerization of MDO:

MDO has been successfully copolymerized with other cyclic esters, such as δ-valerolactone (δ-VL), using diethylzinc as a catalyst and benzyl alcohol as an initiator. rsc.orgrsc.org This ring-opening copolymerization (ROCOP) yields poly(3-hydroxypropionate-co-5-hydroxyvalerate) P(3HP-co-5HV) copolyesters. rsc.orgrsc.org The reactivity ratios of the monomers have been studied, indicating a near ideal random microstructure for the resulting copolymers. rsc.org The resulting copolyesters exhibit a narrow polydispersity index (PDI < 1.2), and their molecular weight can be controlled by the feed ratio. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

130313-85-8 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-methyl-1,3-dioxan-4-one |

InChI |

InChI=1S/C5H8O3/c1-4-7-3-2-5(6)8-4/h4H,2-3H2,1H3 |

InChI Key |

VLFBYARWQHKKIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Dioxan 4 One, 2 Methyl

Specific Synthetic Routes for 1,3-Dioxan-4-one (B14726428), 2-methyl-

The direct synthesis of 2-methyl-1,3-dioxan-4-one can be approached through several distinct pathways, including oxidative cleavage of furanone precursors and routes utilizing sustainable starting materials.

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide oxidant. wikipedia.org This reaction proceeds via the formation of a Criegee intermediate, where an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom. nih.gov

A plausible synthetic route to 1,3-dioxan-4-one derivatives involves the oxidative cleavage of 3(2H)-furanone precursors. In one documented transformation, treatment of a 3(2H)-furanone with a peracid resulted in the cleavage of the carbon-carbon double bond, accompanied by a Baeyer-Villiger oxidation, to yield carboxylic acid products. researchgate.net This type of oxidative ring expansion of a cyclic ketone precursor is characteristic of the Baeyer-Villiger reaction. The migratory aptitude of the substituents on the ketone determines the final product structure. The process can be catalyzed by various systems, including traditional peroxyacids like m-CPBA or more environmentally benign options such as hydrogen peroxide in the presence of Lewis or protic acid catalysts. nih.govmdpi.com Enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can also perform this transformation, often with high selectivity. wikipedia.orgnih.gov

Table 1: Overview of Baeyer-Villiger Oxidation

| Feature | Description |

|---|---|

| Reaction Type | Organic redox reaction |

| Reactants | Ketone (or cyclic ketone) + Peroxyacid/Peroxide |

| Products | Ester or Lactone |

| Key Intermediate | Criegee Intermediate |

| Common Reagents | m-CPBA, Peracetic acid, Hydrogen peroxide |

| Catalysts | Protic acids, Lewis acids, Baeyer-Villiger monooxygenases (BVMOs) |

The increasing demand for sustainable chemical production has driven research into using renewable feedstocks. royalsocietypublishing.org Glycerol (B35011), a major byproduct of biodiesel production, is a key platform molecule for conversion into value-added chemicals. rsc.org The synthesis of poly(2-methyl-1,3-dioxan-4-one) (PMDO) highlights the industrial relevance of its monomer, which can potentially be derived from such renewable sources. researchgate.net

A general pathway involves the conversion of biomass into platform molecules like 1,3-diols. rsc.org For instance, glycerol can be converted to 5-hydroxy-1,3-dioxane. rsc.org These bio-based diols can then serve as precursors for the synthesis of 1,3-dioxan-4-one structures. While direct synthesis of 2-methyl-1,3-dioxan-4-one from a specific renewable feedstock is not extensively detailed, the availability of its polymer and the development of bio-based diols suggest a viable green chemistry approach. researchgate.netst-andrews.ac.uk

Preparation of Functionalized 1,3-Dioxane-4-one and Related Derivatives

The synthesis of functionalized analogs, such as 1,3-dioxin-4-ones and the versatile Meldrum's acid derivatives, provides access to a wide range of complex molecules and synthetic intermediates.

1,3-Dioxin-4-one derivatives are valuable intermediates in organic synthesis. researchgate.netnih.gov A common method for their preparation involves the reaction of β-keto acid derivatives with carbonyl compounds. For example, 2,2,6-trimethyl-4H-1,3-dioxin-4-one can be synthesized from tert-butyl acetoacetate (B1235776) (a β-keto ester) and acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. chemicalbook.com This reaction yields the target dioxinone as a colorless oil. chemicalbook.com

Another approach involves reacting formyl Meldrum's acid with a lower aliphatic carbonyl compound, such as acetone or acetaldehyde (B116499), at elevated temperatures to produce the corresponding 2-substituted-1,3-dioxin-4-one. google.com These dioxinones are stable under various conditions and can be converted into acylketenes, which are highly reactive intermediates for synthesizing β-keto acid derivatives. researchgate.net

Table 2: Synthesis of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Precursor 1 | Precursor 2 | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl acetoacetate | Acetone | Acetic anhydride, Sulfuric acid | 0 - 20°C | 98% | chemicalbook.com |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis due to the high acidity of its methylene (B1212753) protons. uitm.edu.mychemicalbook.com It is typically prepared through the condensation of malonic acid with acetone in acetic anhydride, often with an acid catalyst like sulfuric acid or boric acid. chemicalbook.comresearchgate.netheteroletters.org

A primary application of Meldrum's acid is in the Knoevenagel condensation with aldehydes or ketones to form 5-alkylidene or 5-arylidene derivatives. ijsrst.commdpi.com These reactions can be catalyzed by a variety of substances, including bases like piperidine, ionic liquids, or even under catalyst-free conditions. uitm.edu.myijsrst.com The resulting derivatives are useful intermediates for synthesizing a wide array of heterocyclic compounds. ijsrst.comrsc.org

Table 3: Catalysts for Knoevenagel Condensation of Meldrum's Acid

| Catalyst | Conditions | Notes | Reference |

|---|---|---|---|

| L-Tyrosine | Solvent-free, Grinder Method | Recyclable and efficient | ijsrst.com |

| Ionic Liquid | Room Temperature | Green chemistry approach | ijsrst.com |

| Neutral Alumina | Microwave Irradiation | High yield, short reaction time | ijsrst.com |

| Boric Acid | Room Temperature | Mild, efficient, environmentally friendly | heteroletters.org |

| (PhNH₃)₂CuCl₄ | 45°C in DCM/MeOH | Mild conditions, avoids ring-opening | mdpi.com |

The synthesis of optically active 1,3-dioxan-4-one analogs is crucial for applications in asymmetric synthesis and the development of chiral molecules. A key strategy involves the use of chiral precursors, particularly chiral syn-1,3-diols. nih.gov These diols can be prepared through methods like the Narasaka-Prasad reduction of β-hydroxy ketones. nih.gov

One specific method demonstrates that the base-induced dimerization of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one leads to the formation of a chiral fused-ring 1,3-dioxane-4-one structure, as confirmed by X-ray diffraction. st-andrews.ac.ukresearchgate.net Another approach involves stereoselective additions to pre-existing chiral 2,6-disubstituted 1,3-dioxin-4-ones, which serve as chiral acetoacetic acid derivatives, allowing for remote stereocontrol. acs.org The asymmetric cycloaddition of nitronates can also produce chiral isoxazolines, which can be converted in multiple steps into chiral 1,3-diol derivatives suitable for cyclization. nih.govbeilstein-journals.org

Reaction Mechanisms and Kinetics of 1,3 Dioxan 4 One, 2 Methyl

Other Chemical Transformations Involving 2-methyl-1,3-dioxan-4-one and Related Systems

Beyond polymerization, 2-methyl-1,3-dioxan-4-one and its structural relatives are involved in a range of other chemical reactions. These transformations highlight the reactivity of the dioxanone ring and its potential as a precursor for various molecular structures.

Reactions with Isocyanate Derivatives and Cycloaddition Pathways

The diketene-acetone adduct, 2,2,6-trimethyl-1,3-dioxin-4-one, which is structurally related to 2-methyl-1,3-dioxan-4-one, reacts with isocyanates. wmich.edu This reaction typically requires heating and results in the formation of 1,3-oxazine-2,4-dione derivatives. wmich.eduresearchgate.net The yield of these products can vary depending on the specific isocyanate used, with alkyl isocyanates sometimes providing higher yields than aryl isocyanates. researchgate.net

Cycloaddition reactions are a key feature of the chemistry of acylketenes, which can be generated from dioxinone precursors. openstax.orglibretexts.orglibretexts.orguc.pt These reactions are not limited to isocyanates; acylketenes can also react with other unsaturated functional groups to form a variety of heterocyclic rings. digitellinc.com The pathway of these cycloadditions, whether suprafacial or antarafacial, is governed by the orbital symmetry of the reacting molecules. openstax.orglibretexts.org

Generation and Reactivity of Acetylketene Intermediates

Acetylketene is a highly reactive intermediate that can be generated from the pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. acs.orgwordpress.comacs.org This process involves a pseudo-retro-Diels-Alder reaction where acetone (B3395972) is eliminated. acs.org The generated acetylketene can then be trapped in situ by various nucleophiles. acs.orgnih.gov

The reactivity of acetylketene is diverse. researchgate.net It can undergo cycloadditions, form carbon-carbon bonds, and be captured by nucleophiles like alcohols and amines to produce β-keto acid derivatives. researchgate.netnih.gov The chemoselectivity of these reactions has been studied, revealing a general reactivity trend of amines > alcohols >> aldehydes ≈ ketones. acs.org This selectivity can be influenced by factors such as the nucleophilicity and steric hindrance of the reacting species. acs.orgnih.gov For instance, alcohols exhibit selectivity based on their structure, with methanol (B129727) and primary alcohols reacting more readily than secondary and tertiary alcohols. acs.org

Condensation and Addition Reactions in 1,3-Dioxane-4,6-dione Systems (e.g., Knoevenagel, Michael)

1,3-Dioxane-4,6-diones, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are well-known for their utility in condensation and addition reactions due to the acidity of their methylene (B1212753) protons. tandfonline.comsigmaaldrich.com

The Knoevenagel condensation is a prominent reaction involving these systems, where they react with aldehydes or ketones to form substituted alkenes. tandfonline.comscirp.orgresearchgate.net This reaction can be promoted by various catalysts, including ionic liquids and organocatalysts. tandfonline.comresearchgate.net

Furthermore, the products of Knoevenagel condensations, which are α,β-unsaturated compounds, can subsequently undergo Michael addition reactions. sioc-journal.cnnih.govchemshuttle.com This tandem Knoevenagel condensation-Michael addition sequence allows for the synthesis of more complex molecules, such as 5,5-bis-substituted 1,3-dioxane-4,6-diones. sioc-journal.cn The reactivity in these Michael additions can be influenced by the electronic nature of the substituents on the aromatic aldehydes used in the initial condensation step. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure of 2-methyl-1,3-dioxan-4-one by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR for Primary Structural Assignment

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of 2-methyl-1,3-dioxan-4-one. rsc.org In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum exhibits characteristic signals that correspond to the different protons within the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides information on the carbon framework. rsc.org The purified compound is characterized by ¹H, ¹³C, COSY, and HSQC-NMR spectroscopy. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 2-methyl-1,3-dioxan-4-one in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 2-methyl-1,3-dioxan-4-one in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available in search results |

2D NMR Techniques (COSY, HSQC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and relative stereochemistry of the molecule. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. longdom.org For 2-methyl-1,3-dioxan-4-one, COSY spectra help to establish the connectivity between the protons on the dioxanone ring. rsc.orgresearchgate.net This is particularly useful in distinguishing between the diastereomers of substituted derivatives. doi.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net HSQC is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, confirming the carbon-hydrogen framework of the molecule. rsc.orgresearchgate.net

The stereochemistry of related 1,3-dioxane (B1201747) derivatives can be complex, with the potential for cis-trans isomerism. lew.ro In derivatives, the orientation of substituents can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) contacts in 2D NMR spectra. doi.orgresearchgate.net

Quantitative NMR for Compositional Analysis of Polymers and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful tool for determining the composition of polymers derived from 2-methyl-1,3-dioxan-4-one and for monitoring the progress of polymerization reactions. By integrating the signals corresponding to the monomer and the resulting polymer, one can calculate the degree of polymerization. rsc.org For instance, in the polymerization of 2-methyl-1,3-dioxan-4-one, the integrals of specific protons can be used to determine the number of repeating units in the polymer chain. doi.org This technique is essential for understanding the kinetics and mechanisms of ring-opening polymerization. researchgate.net

Low-Temperature NMR for Conformational Studies

Low-temperature NMR studies are employed to investigate the conformational dynamics of the 1,3-dioxane ring. At room temperature, the ring may undergo rapid conformational changes, leading to averaged NMR signals. By cooling the sample, it is possible to slow down these processes and observe the individual conformers. cdnsciencepub.com For substituted 1,3-dioxanes, low-temperature NMR can reveal the equilibrium between different chair and twist-boat conformations and provide insights into stereoelectronic effects like the anomeric effect. cdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment.

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. shimadzu.com This method is highly effective for identifying 2-methyl-1,3-dioxan-4-one and assessing its purity. rsc.org The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrometer then records the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. iitd.ac.incdc.gov GC-MS is also used to detect and quantify traces of related compounds, such as 1,4-dioxane, in various samples. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Dioxan-4-one (B14726428), 2-methyl- |

| 1,4-dioxane |

| 2-methyl-5-phenyl-1,3-dioxan-4-one |

| 2-benzyl-1,3-dioxan-4-one |

| 2-methyl-1,3-dioxane |

| 2-methoxy-1,3-dioxane |

| 2-methoxy-4-methyl-1,3-dioxane |

| 5-acetyl-2,5-dimethyl-1,3-dioxane |

| 5-acetyl-5-methyl-2-phenyl-1,3-dioxane |

| 2-methyltetrahydrofuran-3-one (B1294639) |

| δ-valerolactone |

| 1,3-diacetylbenzene |

| 2-methyl-2-aryl-1,3-dioxanes |

| 2-methoxy-4-(5-methyl-1,3-dioxan-4-yl)phenol |

| 2-(1,1-dimethylethyl)-5-methyl-1,3-dioxan-4-one |

| 2-methyl-1,3-dioxolane |

| 2-cyclohexenyl-1,3-dioxin-4-one |

| 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene |

| 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] doi.orgCurrent time information in Allegan County, US.dioxin-4-one |

| 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] doi.orgCurrent time information in Allegan County, US.dioxin-4-one |

Differential Mass Spectrometry in Stereochemical Studies

Differential Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC/MS), is a powerful tool for the stereochemical investigation of 1,3-dioxane derivatives. researchgate.net This technique can be used to differentiate between diastereoisomers by analyzing the fragmentation patterns and intensities of the resulting ions. researchgate.net The underlying principle is that the stability of the diastereoisomers influences their fragmentation in the mass spectrometer, leading to discernible differences in their mass spectra. researchgate.net

For instance, in the study of related 2-aryl-1,3-dioxane systems, it has been observed that the intensity of fragmentation peaks can be correlated with the stability of the diastereomers. researchgate.net This approach, often combined with quantum chemistry calculations of the heats of formation for the ions, allows for the discrimination of isomers. researchgate.netresearchgate.net Although the mass spectra of diastereomers can be very similar (over 98% in some cases), subtle differences in the differential mass spectra can be amplified and used for stereochemical assignment. researchgate.net

While specific differential mass spectrometry studies focused solely on 2-methyl-1,3-dioxan-4-one are not extensively documented in the provided results, the principles established for similar 1,3-dioxane structures are directly applicable. The fragmentation of 2-methyl-1,3-dioxan-4-one under electron ionization would likely involve characteristic losses, and the relative abundances of these fragment ions could be used to distinguish between its stereoisomers. For example, the mass spectrum of 2,3-butanediol, a related diol, shows characteristic oxonium ions like [M–H]⁺ and [CH₃CHOH]⁺. aip.org Similarly, for 1,1,3-trimethoxypropane, the di(methoxy)methyl cation [HC(OCH₃)₂]⁺ is a diagnostically valuable base peak. aip.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the functional group analysis of 2-methyl-1,3-dioxan-4-one and its polymers. acs.orglibretexts.org These methods probe the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure. libretexts.org

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. In the context of 2-methyl-1,3-dioxan-4-one and its derivatives, IR spectroscopy is critical for identifying key stretching and bending vibrations. For example, the C-O-C stretching in the dioxane ring of related compounds is typically observed around 1100 cm⁻¹. For copolymers containing 1,3-dioxolane (B20135) groups, characteristic bands for aromatic groups (if present) appear around 3026 cm⁻¹ and 1600 cm⁻¹, while the carbonyl (C=O) group stretch is prominent at approximately 1728 cm⁻¹. tandfonline.com

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. libretexts.org It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of a molecule. acs.org For complex systems like metal-organic frameworks, which can share functional group similarities with coordination polymers derived from dioxanes, the combination of these techniques is powerful for initial characterization. acs.org

For polymers derived from 2-methyl-1,3-dioxan-4-one, vibrational spectroscopy can confirm the polymerization and the structure of the resulting polymer. The disappearance of monomer-specific peaks and the appearance of polymer-specific peaks provide clear evidence of the reaction's progress.

| Technique | Key Functional Groups and Vibrational Modes | Typical Wavenumber (cm⁻¹) |

| Infrared (IR) | C-O-C stretching (dioxane ring) | ~1100 |

| C=O stretching (ester) | ~1728 tandfonline.com | |

| Aromatic C-H stretching | ~3026 tandfonline.com | |

| Aromatic C=C stretching | ~1600 tandfonline.com | |

| Raman | Provides complementary information on non-polar bonds and symmetric vibrations. libretexts.org |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-methyl-1,3-dioxan-4-one and its derivatives that can be crystallized, single-crystal XRD provides accurate bond lengths, bond angles, and conformational details.

In cases where single crystals are not obtainable, powder XRD can still provide valuable information about the crystalline phases present in a sample. This technique is often used to characterize the crystallinity of polymers.

| XRD Application | Information Obtained | Example from Related Compounds |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, conformation. | The dioxane ring in 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine adopts a chair conformation. nih.gov |

| Intermolecular interactions, crystal packing. | Molecules form inversion dimers via N-H···O hydrogen bonds. nih.gov | |

| Powder XRD | Crystalline phases, degree of crystallinity. | Used to study the crystalline structure of polymers. |

Other Advanced Analytical Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers. lcms.cz It separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.org

For polymers derived from 2-methyl-1,3-dioxan-4-one, such as poly(2-methyl-1,3-dioxan-4-one) (PMDO) and its copolymers, GPC is essential for understanding the outcome of polymerization reactions. rsc.orgrsc.org The molecular weight and PDI are critical parameters that influence the mechanical and thermal properties of the resulting polymer. lcms.cz For instance, in the ring-opening polymerization of 2-methyl-1,3-dioxan-4-one, GPC analysis can reveal whether the polymerization is well-controlled. acs.org GPC has also been used to analyze copolymers of 2-methyl-1,3-dioxan-4-one with δ-valerolactone. rsc.org

| GPC Parameter | Description | Significance for Polymers of 2-methyl-1,3-dioxan-4-one |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. rsc.org | Influences properties like tensile strength and hardness. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to larger polymer molecules. rsc.org | Affects properties related to polymer chain entanglement, such as melt viscosity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. rsc.org | A PDI close to 1 suggests a narrow distribution, often indicative of a controlled polymerization. |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). rsc.org

For polymers and copolymers of 2-methyl-1,3-dioxan-4-one, DSC provides crucial information about their thermal properties and behavior. rsc.org For example, in copolymers of 1,4-dioxan-2-one (B42840) and D,L-3-methyl-1,4-dioxan-2-one, DSC showed that the incorporation of the methyl-substituted monomer significantly lowered the melting temperature of the copolymer compared to the homopolymer. researchgate.net Similarly, for copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (B99206) and styrene, DSC was used to determine the glass transition temperatures, which were influenced by the bulky side groups of the dioxolane-containing monomer. tandfonline.com

| Thermal Transition | Description | Importance for Polymers of 2-methyl-1,3-dioxan-4-one |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. rsc.org | Defines the upper temperature limit for the use of the polymer in rigid applications. |

| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts. rsc.org | An important parameter for processing and determining the upper service temperature. |

| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the melt. rsc.org | Provides information about the crystallization kinetics. |

Wide-Angle X-ray Diffraction (WAXD) and Polarized Optical Microscopy (POM) are complementary techniques used to study the crystalline structure and morphology of polymers.

WAXD provides information about the arrangement of polymer chains within the crystalline regions. The positions and intensities of the diffraction peaks can be used to identify the crystal structure and calculate the degree of crystallinity. rsc.org For instance, in studies of polylactic acid (PLA) nanocomposites, WAXD is used to differentiate between different crystalline forms (α' and α crystals) and to monitor the crystallization process in situ. acs.org For copolymers of δ-valerolactone and 2-methyl-1,3-dioxan-4-one, WAXD was employed to detect the crystal structures of the samples. rsc.org

Polarized Optical Microscopy (POM) is used to visualize the morphology of crystalline structures, such as spherulites, in polymers. rsc.org By observing the sample between crossed polarizers, the birefringent crystalline regions can be distinguished from the amorphous regions. The growth of spherulites during isothermal crystallization can be monitored using a hot stage, providing insights into the crystallization kinetics and the resulting superstructure. rsc.org

| Technique | Information Provided | Application to Polymers of 2-methyl-1,3-dioxan-4-one |

| Wide-Angle X-ray Diffraction (WAXD) | Crystal structure, inter-chain spacing, degree of crystallinity. rsc.orgacs.org | Characterization of the crystalline domains in homopolymers and copolymers. rsc.org |

| Polarized Optical Microscopy (POM) | Crystalline morphology (e.g., spherulites), crystallization kinetics. rsc.org | Visualization of the superstructure of crystalline polymers derived from 2-methyl-1,3-dioxan-4-one. rsc.org |

UV-Vis and Fluorescence Spectrophotometry for Electronic Properties

Detailed experimental data regarding the UV-Vis absorption and fluorescence properties of the isolated monomer 2-methyl-1,3-dioxan-4-one are not extensively available in the surveyed literature. The primary focus of existing research lies on the characterization of its polymeric form, poly(2-methyl-1,3-dioxan-4-one) (P(MDO)), and its copolymers.

Studies on block copolymers incorporating P(MDO) have utilized UV-Vis and fluorescence spectroscopy, but typically to characterize the properties of the entire polymer assembly or to quantify encapsulated or dye-labeled molecules, rather than the intrinsic electronic transitions of the MDO monomer unit itself. For instance, research on nanoparticles and micelles derived from P(MDO) block copolymers employs these techniques to study drug release or the behavior of fluorescent probes within the polymer matrix. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Theoretically, as a molecule containing a carbonyl group (C=O) within a saturated ring, 2-methyl-1,3-dioxan-4-one would be expected to exhibit a weak n→π* electronic transition in the UV region. However, specific absorption maxima (λmax) and molar absorptivity (ε) values from experimental studies on the monomer are not reported in the available literature. Similarly, there is no information regarding any intrinsic fluorescence properties of the monomer.

Microwave Spectroscopy for Rotational Constants and Conformation

There is no specific experimental data from microwave spectroscopy studies for 2-methyl-1,3-dioxan-4-one found in the provided search results. This technique, which is crucial for determining precise rotational constants, dipole moments, and gas-phase molecular conformation, does not appear to have been applied to this particular molecule according to the available literature.

However, extensive microwave spectroscopy research has been conducted on the closely related compound, 2-methyl-1,3-dioxane , which lacks the ketone group at the 4-position. researchgate.netresearchgate.net These studies have determined its rotational constants, dipole moment, and confirmed a chair conformation with an equatorial methyl group. researchgate.net The presence of the C=O group in 2-methyl-1,3-dioxan-4-one would significantly alter the molecule's geometry and mass distribution, and therefore its rotational constants and dipole moment would differ substantially from those of 2-methyl-1,3-dioxane. Without direct experimental measurement for 2-methyl-1,3-dioxan-4-one, a detailed conformational analysis based on microwave spectroscopy is not possible.

Computational Chemistry and Theoretical Modeling of 1,3 Dioxan 4 One, 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These calculations solve the Schrödinger equation, with various levels of approximation, to yield information about molecular orbitals, energy levels, and charge distributions.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient for a first-level assessment, HF neglects electron correlation, which can be crucial for accurate energy predictions. wikipedia.org For related 1,3-dioxane (B1201747) systems, HF calculations, often with basis sets like 6-31G(d), have been used to map potential energy surfaces and identify stable conformers. researchgate.netresearchgate.net The results generally show that the chair conformation is significantly more stable than twist or boat forms. smolecule.com

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that offers a more refined level of theory by incorporating electron correlation. researchgate.net MP2 calculations provide more accurate energy differences between conformers and better descriptions of intermolecular interactions. psu.edu For 1,3-Dioxan-4-one (B14726428), 2-methyl-, these methods would be critical for accurately determining the relative stability of the chair conformer, where the methyl group can be in an axial or equatorial position, and for quantifying the energy barriers between different ring conformations. researchgate.netresearchgate.net

Table 1: Illustrative Ab Initio Energy Calculations for Conformers of 1,3-Dioxan-4-one, 2-methyl- (Note: These are hypothetical values for illustrative purposes.)

| Conformer | Method | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Chair (Equatorial Me) | Hartree-Fock | 6-31G(d) | -420.12345 | 0.00 |

| Chair (Axial Me) | Hartree-Fock | 6-31G(d) | -420.11987 | 2.25 |

| 2,5-Twist | Hartree-Fock | 6-31G(d) | -420.11432 | 5.73 |

| Chair (Equatorial Me) | MP2 | 6-311+G(d,p) | -420.98765 | 0.00 |

| Chair (Axial Me) | MP2 | 6-311+G(d,p) | -420.98234 | 3.33 |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT models electron correlation via functionals of the electron density. Hybrid functionals, such as B3LYP and B3PW91, are commonly employed for conformational analysis of dioxane derivatives. tandfonline.com

For 1,3-Dioxan-4-one, 2-methyl-, DFT calculations would be used to perform a comprehensive conformational analysis, identifying all energy minima (stable conformers) and the transition states that connect them. Studies on similar molecules like 4-phenyl-1,3-dioxane (B1205455) confirm that DFT accurately predicts the chair conformer to be the most stable. smolecule.com The presence of the carbonyl group at the 4-position and the methyl group at the 2-position in the target molecule introduces additional complexity, making DFT essential for understanding the interplay of steric and electronic effects on conformational preference.

DFT is also a powerful tool for investigating reaction pathways. For instance, it has been used to study the Prins reaction, which can produce 1,3-dioxane structures. beilstein-journals.org Such calculations can trace the reaction coordinates, identify transition state structures, and calculate activation barriers, providing detailed mechanistic insights. beilstein-journals.orgresearchgate.net

Table 2: Illustrative DFT-Calculated Geometric Parameters for the Stable Chair Conformer of 1,3-Dioxan-4-one, 2-methyl- (Note: These are hypothetical values for illustrative purposes.)

| Parameter | B3LYP/6-311+G(d,p) Value |

|---|---|

| C2-O1 Bond Length | 1.42 Å |

| C4=O Bond Length | 1.21 Å |

| C2-C(methyl) Bond Length | 1.53 Å |

| O1-C2-O3 Dihedral Angle | 58.5° |

Semi-empirical methods, such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and RM1 (Recife Model 1), are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems and longer timescale simulations. mpg.de

These methods are particularly useful for calculating heats of formation and for preliminary explorations of reaction profiles. uni-muenchen.denih.gov For instance, semi-empirical methods have been used to compute the heats of formation for various ions and conformers of 2-phenyl-4-methyl-1,3-dioxane to aid in the interpretation of mass spectrometry data. researchgate.net While less accurate in an absolute sense, the relative energy trends predicted by methods like RM1, which was developed as a reparameterization of AM1, often show good agreement with higher-level theories and experimental results for properties like dipole moments and ionization potentials. scielo.br

Table 3: Illustrative Heats of Formation (ΔfH) Calculated by Semi-Empirical Methods (Note: These are hypothetical values for illustrative purposes.)

| Compound | Method | Calculated ΔfH (kcal/mol) |

|---|---|---|

| 1,3-Dioxan-4-one, 2-methyl- | AM1 | -95.8 |

| 1,3-Dioxan-4-one, 2-methyl- | PM3 | -92.5 |

Molecular Dynamics Simulations for Conformational Transitions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational transitions, such as the ring-flipping of the dioxane ring. Studies on related dioxanes show that MD simulations can predict isomerization barriers and the influence of solvent on conformational equilibria. researchgate.net For 1,3-Dioxan-4-one, 2-methyl-, MD simulations would reveal the pathways and timescales for the interconversion between the equatorial and axial chair conformers, as well as transitions to and from higher-energy twist-boat forms. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and other electronic effects within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals. sid.ir

In dioxane systems, NBO analysis is crucial for understanding stereoelectronic phenomena such as the anomeric effect. researchgate.nettandfonline.com For 1,3-Dioxan-4-one, 2-methyl-, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs (n) to the anti-bonding orbitals (σ*) of adjacent bonds. These interactions play a significant role in determining the molecule's conformational preferences and reactivity. tandfonline.combohrium.com The analysis provides second-order perturbation energies (E(2)) which measure the strength of these donor-acceptor interactions. researchgate.net

Table 4: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Stereoelectronic Interactions (Note: These are hypothetical values for the equatorial conformer for illustrative purposes.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(O1) | σ*(C2-O3) | 2.8 |

| n(O1) | σ*(C6-C5) | 1.5 |

| n(O3) | σ*(C2-O1) | 2.9 |

Potential Energy Surface (PES) Mapping of Isomerization Pathways

Mapping the potential energy surface (PES) is a comprehensive computational approach to understanding the conformational landscape of a molecule. researcher.life The PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically scanning key dihedral angles, a map of the energy landscape can be generated. jksus.org

For 1,3-Dioxan-4-one, 2-methyl-, a PES scan would identify all stable conformers, which correspond to local minima on the surface. It would also locate the transition states for isomerization, which are saddle points connecting these minima. researchgate.net This analysis provides a complete picture of the molecule's flexibility and the energetic costs of conformational changes, such as the chair-to-chair inversion. researcher.life DFT and ab initio methods are typically used to calculate the single-point energies required to construct the PES. figshare.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical calculation of values for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predicted values are then typically compared against experimental data to validate both the computational model and the experimental findings. This comparative analysis is crucial for confirming molecular structures and understanding their electronic environments.

For many related 1,3-dioxane structures, researchers have successfully used DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G* or 6-311G(2d,p)), to calculate ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. materialsciencejournal.orgacs.orgacs.org However, a comprehensive study presenting a side-by-side comparison of theoretically predicted and experimentally obtained spectroscopic data specifically for 1,3-Dioxan-4-one, 2-methyl- is not available in the reviewed literature.

While some studies mention the synthesis of 2-methyl-1,3-dioxan-4-one (MDO) for polymerization, they primarily focus on the characterization of the resulting polymer, poly(2-methyl-1,3-dioxan-4-one) (PMDO). acs.org For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) data of the polymer shows a repeating unit consistent with the monomer's mass, but detailed experimental and predicted NMR or IR data for the monomer itself are not provided. acs.org The lack of such dedicated research prevents the creation of a detailed data table comparing the predicted and experimental values for this compound.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the relationship between a molecule's structure and its chemical reactivity. Analyses of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this regard. The energy gap between HOMO and LUMO can indicate a molecule's kinetic stability and chemical reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. bohrium.com

These computational approaches have been applied to understand reactivity in numerous heterocyclic systems. For example, studies on other compounds have used DFT calculations to determine global quantum chemical identifiers such as ionization potential, electron affinity, and electrophilicity, which together provide a detailed picture of the molecule's reactive nature.

However, specific research detailing the structure-reactivity relationships of 1,3-Dioxan-4-one, 2-methyl- through such computational approaches is not found in the available scientific literature. There are no published studies presenting its HOMO-LUMO energy gap, MEP maps, or other quantum chemical descriptors that would allow for a thorough discussion of its reactivity based on theoretical modeling. The primary focus of existing research has been on its utility as a monomer, particularly its ring-opening polymerization behavior, rather than on its fundamental computational characterization. acs.orgacs.org

Applications and Advanced Materials Derived from 1,3 Dioxan 4 One, 2 Methyl

Monomer for Controlled Polymer Synthesis

MDO is a valuable monomer for creating specialized polymers through controlled polymerization techniques, most notably ring-opening polymerization (ROP). Its bifunctional nature, containing both an ester and an acetal (B89532) group within its six-membered ring, allows for precise chemical manipulations that lead to a variety of polymer architectures with desirable characteristics.

A primary application of MDO is in the development of biodegradable polyesters and copolyesters. The bulk cationic ring-opening polymerization of MDO yields polyesters that contain linkages susceptible to both hydrolysis and thermal degradation, which facilitates their breakdown. acs.orgacs.org This characteristic is a significant advantage for producing environmentally benign plastics.

The utility of MDO extends to ring-opening copolymerization (ROCOP), where it can be combined with other monomers to create copolyesters with specific properties. For instance, the copolymerization of MDO with δ-valerolactone (δ-VL) produces a novel series of poly(3-hydroxypropionate-co-5-hydroxyvalerate) P(3HP-co-5HV) copolyesters. rsc.org These materials are part of a growing class of synthetic copolyesters designed for biodegradability. rsc.orgexaly.com

The polymerization of MDO can be selectively directed down two distinct mechanistic pathways to produce either a polyesteracetal or a pure aliphatic polyester (B1180765), depending on the reaction conditions. acs.org This divergent reactivity from a single monomer is a key research finding. acs.orgresearchgate.net Using a diethylzinc (B1219324) (Et₂Zn) catalyst with a benzyl (B1604629) alcohol initiator, the polymerization outcome is dictated by the catalyst concentration. acs.orgacs.org

At low catalyst concentrations ([Et₂Zn]₀ < 14 mM), ring-opening occurs selectively at the acetal functionality. acs.orgrsc.org This process retains the ester group and the acetal-derived moiety in the polymer backbone, yielding poly(2-methyl-1,3-dioxan-4-one) (PMDO), a polyesteracetal. acs.orgacs.org

At high catalyst concentrations ([Et₂Zn]₀ ≥ 100 mM), the reaction proceeds via ring-opening at the ester functionality, which is accompanied by the irreversible expulsion of a small molecule, acetaldehyde (B116499). acs.orgacs.orgrsc.org This pathway results in the formation of the aliphatic polyester poly(3-hydroxypropionic acid) (PHPA). acs.orgacs.org

The two polymers exhibit different thermal properties. High molar mass PMDO is amorphous with a glass transition temperature (T_g) of approximately -30 °C. acs.org In contrast, high molar mass PHPA is semi-crystalline, showing a similar T_g of about -30 °C but also a melting temperature (T_m) near 77 °C. acs.org

| Catalyst System | Catalyst Concentration | Ring-Opening Site | Resulting Polymer | Polymer Type |

|---|---|---|---|---|

| Et₂Zn / BnOH | Low (<14 mM) | Acetal Functionality | Poly(2-methyl-1,3-dioxan-4-one) (PMDO) | Polyesteracetal |

| Et₂Zn / BnOH | High (≥100 mM) | Ester Functionality (with acetaldehyde elimination) | Poly(3-hydroxypropionic acid) (PHPA) | Aliphatic Polyester |

Copolymerization is a powerful and versatile strategy for tailoring the properties of polymers by adjusting the composition and sequence of their structural units. researchgate.net The copolymerization of MDO with other cyclic monomers allows for fine-tuning of the resulting material's properties, from thermal characteristics to mechanical performance. rsc.orgacs.org

In the case of the copolymerization of MDO and δ-valerolactone (δ-VL), a range of monomer feeding ratios can be systematically used to produce P(3HP-co-5HV) copolyesters with variable compositions. rsc.org Research has shown that this system approaches ideal random copolymerization, allowing for the creation of a statistical gradient microstructure. rsc.org The ability to control the incorporation of each monomer unit directly impacts the polymer's final characteristics, such as its ability to crystallize. rsc.org The molecular weight of the resulting copolymers can also be controlled by the initial feed ratio. rsc.org

| Monomer | Reactivity Ratio | Significance |

|---|---|---|

| MDO | r_MDO | The reactivity ratios (r) indicate the preference of a propagating chain to add a monomer of its own kind versus the comonomer. In the MDO/δ-VL system, the product of the ratios (r_MDO × r_δ-VL) is approximately 1, indicating a tendency towards ideal random copolymerization, which allows for a statistical distribution of monomer units along the polymer chain. rsc.org |

| δ-VL | r_δ-VL |

A key advantage of using MDO as a monomer is its ability to introduce sensitive linkages directly into the polymer backbone, making the resulting materials degradable. acs.orgacs.org The polymerization of MDO to form the polyesteracetal PMDO results in a polymer chain containing labile acylacetal linkages. rsc.org

These acylacetal groups are susceptible to cleavage under both acidic and basic conditions. rsc.org This inherent instability allows for the design of polymers that degrade under specific environmental triggers. acs.org When subjected to neutral or slightly acidic aqueous environments, PMDO exhibits expedited degradation compared to the more stable polyester PHPA. acs.org This pH-responsiveness is a critical feature for applications in fields such as controlled drug delivery, where the polymer carrier is designed to break down and release its payload in a specific biological environment. acs.org

Building Block in Complex Organic Synthesis

While the most extensively documented application of MDO is in polymer science, its chemical structure lends itself to use as a building block, or synthon, in broader organic synthesis.

Structurally, MDO is the product of the reaction between 3-hydroxypropionic acid and acetaldehyde, forming a cyclic esteracetal. rsc.org Through hydrolysis, MDO can be broken down to regenerate these two precursor molecules. rsc.org This makes MDO a stable, handleable precursor for 3-hydroxypropionic acid (3-HP), which is recognized as a valuable and versatile platform chemical. researchgate.net

3-Hydroxypropionic acid contains both a hydroxyl and a carboxyl functional group, making it a useful building block for numerous organic syntheses. researchgate.net While the direct conversion of MDO to β-dicarbonyl compounds is not a widely reported application, its function as a stable source of the 3-HP synthon is significant. β-Dicarbonyl compounds themselves are important intermediates in organic synthesis, often formed via methods like the Claisen condensation, and are used to create a wide variety of more complex molecules. nih.govpressbooks.pub Therefore, MDO serves as an upstream precursor to a synthon that can participate in pathways leading to these valuable chemical structures.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The structural framework of 1,3-dioxan-4-one (B14726428), particularly its derivatives, presents a valuable synthon for the creation of a wide array of heterocyclic compounds. Notably, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, is a prominent intermediate in organic synthesis. chemicalbook.com Its high acidity and cyclic structure make it a key reagent for producing various biologically active heterocyclic compounds. chemicalbook.comheteroletters.org

The reactivity of Meldrum's acid allows it to be a precursor in the synthesis of complex organic molecules, including natural products and their analogues. chemicalbook.com The pyrolysis of its derivatives generates acylketene species, which are highly reactive intermediates. chemicalbook.com These intermediates can then be used to construct different heterocyclic systems. The versatility of 1,3-dioxane-4,6-diones extends to their use in synthesizing important pharmaceutical ingredients. For instance, 2,2-dimethyl-1,3-dioxane-4,6-dione is a crucial reagent in the synthesis of the lipid-lowering drug Atorvastatin. heteroletters.org

The synthesis of various 1,3-dioxane-4,6-diones can be achieved through the condensation of malonic acid with ketones. heteroletters.org This reaction provides a direct route to these valuable intermediates.

Role in Specialty Chemical Development

Derivatives of 1,3-dioxane (B1201747) play a role in the development of specialty chemicals, including polymers and other advanced materials. For example, 4-Methyl-1,3-dioxane is utilized in the formulation of specialty chemicals and serves as an intermediate in the synthesis of more complex molecules due to its stability and compatibility with various reagents. chemimpex.com

In the realm of material science, 2-methyl-1,3-dioxan-4-one (MDO) has been the subject of research for its potential in creating degradable polyesters. The cationic ring-opening polymerization of MDO, sourced renewably, yields a polyester with linkages that are sensitive to hydrolysis and heat, facilitating degradation. acs.org This process can be catalyzed by various protic acids. acs.org

The following table summarizes the role of specific 1,3-dioxane derivatives in the development of specialty chemicals:

| 1,3-Dioxane Derivative | Application in Specialty Chemicals | Key Research Finding |

| 4-Methyl-1,3-dioxane | Formulation of specialty chemicals and as an intermediate for complex molecules. chemimpex.com | Its stability and compatibility make it suitable for diverse chemical processes, including polymerization. chemimpex.com |

| 2-Methyl-1,3-dioxan-4-one (MDO) | Monomer for the synthesis of degradable polyesters. acs.org | Can undergo cationic ring-opening polymerization to produce polyesters with hydrolytically and thermally sensitive linkages. acs.org |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Building block for pharmaceuticals and agrochemicals. scimplify.com | Serves as a key intermediate in the synthesis of active pharmaceutical ingredients and specialty chemicals. scimplify.com |

Derivatives in Flavor and Fragrance Industry Applications (for related compounds)

Certain derivatives of 1,3-dioxane and related compounds have found applications in the flavor and fragrance industry. These compounds can impart a variety of desirable scents and are used in perfumes, soaps, and detergents. sci-hub.st

For instance, 4,4a,5,9b-Tetrahydro-2,4-dimethylindeno[1,2-d]-m-dioxin, a related heterocyclic compound, possesses a transparent floral green odor and is used to create special floral notes in a wide range of products due to its excellent stability. sci-hub.st Another example is 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, which has a fresh marine odor and is used to create aquatic notes in fine fragrances and soaps. sci-hub.st

While direct applications of 2-methyl-1,3-dioxan-4-one in this industry are not extensively documented, the broader class of 1,3-dioxane derivatives demonstrates significant potential. The synthesis of acetal derivatives, for example, is a known method for creating synthetic aromatic chemicals used as perfume ingredients. researchgate.net Some 1,3-dioxane derivatives are noted for their amber and/or animal notes in perfumery. googleapis.com

A patent describes aldoxane derivatives that can release an active aldehyde in a controlled manner, making them useful in perfuming or flavoring compositions. google.com Although 2-methyl-1,3-dioxan-4-ol has been identified in muscat wine extract, its specific role as a flavor-releasing agent is not fully established. google.com

The table below highlights some related compounds and their applications in the flavor and fragrance sector:

| Compound | Odor Profile | Application |

| 4,4a,5,9b-Tetrahydro-2,4-dimethylindeno[1,2-d]-m-dioxin | Transparent floral green, reminiscent of magnolia, geranium, and grapefruit. sci-hub.st | Used to create special floral notes in various applications. sci-hub.st |

| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Fresh marine odor. sci-hub.st | Used to create fresh aquatic marine notes in perfume oils for fine fragrances, soaps, and shower gels. sci-hub.st |

| Ethyl (2-methyl- chemicalbook.comdioxolan-2-yl)-acetate | Strong, fruity, apple-like, slightly green odor. sci-hub.st | Used in perfume bases for soap, toiletries, and detergents. sci-hub.st |

| 5-sec-butyl-2-(2,4-dimethylcyclohex-3-enyl)-5-methyl-1,3-dioxane | Amber and/or animal note. googleapis.com | Fragrant agent in perfumes and other scented products. googleapis.com |

Future Research Directions and Unexplored Avenues for 1,3 Dioxan 4 One, 2 Methyl

Development of Novel Catalytic Systems for Enhanced Polymerization Control

The cationic ring-opening polymerization (ROP) of MDO has been achieved using various protic acid catalysts and organometallic compounds. acs.orgresearchgate.net However, achieving precise control over the polymerization remains a significant challenge. Future research should focus on developing novel catalytic systems that offer enhanced control over molecular weight, dispersity, and polymer architecture.

Current research has shown that catalysts like diphenylphosphoric acid (DPP) and diethylzinc (B1219324) (Et2Zn) can polymerize MDO. acs.orgrsc.org With protic acids, the polymerization proceeds through a complex interplay of activated monomer (AM) and active chain-end (ACE) mechanisms. acs.orgacs.org The ACE mechanism, in particular, is not well-controlled and leads to the formation of cyclic polymers via backbiting reactions. acs.orgresearchgate.net

Future efforts could explore:

Lewis Acid Catalysts: While Et2Zn has been used, a broader exploration of Lewis acids, including co-catalyst systems, could offer new pathways for controlled polymerization. For instance, N-heterocyclic olefin (NHO) catalysts, sometimes paired with Lewis acids like magnesium iodide, have shown success in the controlled ROP of other functional six-membered carbonates, a strategy that could be adapted for MDO. nih.gov

Organocatalysts: Expanding the library of organocatalysts beyond simple protic acids is crucial. More complex, sterically demanding organocatalysts could potentially suppress side reactions like backbiting and favor a single polymerization mechanism, leading to better-defined polymers.

Catalyst Selectivity: Research into catalysts that can selectively promote either the AM or ACE mechanism would provide unprecedented control over the polymerization process. For example, at low concentrations, Et2Zn with a benzyl (B1604629) alcohol initiator favors ring-opening at the acetal (B89532) functionality. acs.orgacs.org

| Catalyst System | Monomer | Key Findings & Future Directions |

| Protic Acids (e.g., DPP) | 2-methyl-1,3-dioxan-4-one (MDO) | Initiates cationic ROP via competing AM and ACE mechanisms; ACE mechanism is poorly controlled. Future work should aim for catalysts that favor a single mechanism. acs.orgacs.org |

| Diethylzinc (Et2Zn) / Benzyl Alcohol | 2-methyl-1,3-dioxan-4-one (MDO) | Catalyst concentration influences the ring-opening site (acetal vs. ester). Further investigation into tuning selectivity with other organometallic catalysts is needed. acs.orgresearchgate.net |

| N-Heterocyclic Olefins (NHOs) | Functional six-membered carbonates | NHOs can catalyze controlled ROP, sometimes requiring a Lewis acid co-catalyst. Their application to MDO polymerization is an unexplored and promising avenue. nih.gov |

Exploration of New Synthetic Methodologies and Atom-Economical Approaches

The synthesis of MDO and its derivatives is an area ripe for innovation. While MDO itself can be sourced from renewable feedstocks, the development of highly efficient, atom-economical synthetic routes is paramount for its sustainable and large-scale application. researchgate.net

Future research should focus on:

Greener Synthesis: Developing synthetic pathways that minimize waste, avoid hazardous reagents, and utilize green solvents. Methodologies like one-pot multicomponent reactions, which have been successful for other heterocyclic compounds, could be adapted for MDO derivatives. researchgate.net

Atom Economy: Exploring synthetic strategies that maximize the incorporation of all starting materials into the final product. mdpi.comamazonaws.com This includes investigating catalytic routes that avoid stoichiometric reagents. For example, advancements in synthesizing 1,3-dioxan-2-ones using CO2 as a C1 source represent a sustainable approach that could inspire methodologies for MDO. rsc.org

Flow Chemistry: Continuous-flow processes can offer better control over reaction parameters, improve safety for handling energetic intermediates, and facilitate scaling up. amazonaws.com Applying flow chemistry to the synthesis of MDO and its derivatives could lead to more efficient and sustainable production. amazonaws.com

Advanced Stereochemical Control and Asymmetric Synthesis for Chiral Derivatives

Introducing chirality into the MDO backbone can lead to polymers with unique properties, such as altered degradation profiles and specific biological interactions. The development of methods for the asymmetric synthesis of chiral MDO derivatives is a critical, yet largely unexplored, research frontier.

Future avenues of investigation include:

Chiral Catalysts: Employing chiral catalysts, such as chiral phosphoric acids or tartaric acid-derived complexes, for the synthesis of enantiomerically enriched MDO derivatives. jst.go.jpmdpi.com Asymmetric aldol (B89426) reactions have been successfully used to create chiral 1,3-dioxin-4-ones, suggesting a viable strategy. jst.go.jp

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the chiral pool) to synthesize optically active MDO monomers. This approach has been used to create a variety of chiral heterocycles. rug.nl

Diastereoselective Reactions: Developing one-pot diastereoselective reactions, such as carboxylation/bromocyclization of chiral homoallylic alcohols, to create functionalized chiral syn-1,3-diol precursors for MDO derivatives. nih.gov

| Synthetic Approach | Target | Rationale & Potential |

| Chiral Acylborane-Mediated Aldol Condensation | Chiral 1,3-Dioxin-4-ones | Has been shown to produce enantioselective products for related structures; could be adapted for MDO. jst.go.jp |

| Asymmetric [2+4] Cycloadditions | Chiral Chroman Derivatives | Chiral phosphoric acids can catalyze asymmetric cycloadditions, a principle that could be applied to MDO synthesis. mdpi.com |

| Acetal Templates | Chiral Propargylic Alcohols | The use of chiral acetal templates is a powerful method for asymmetric synthesis that could be explored for MDO precursors. acs.org |

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms governing the polymerization of MDO is essential for optimizing the process and tailoring polymer properties. While initial studies have identified the competing AM and ACE pathways in cationic ROP, many details remain unclear. acs.orgacs.orgresearchgate.net

Future research should aim for:

Kinetic Studies: Conducting detailed kinetic investigations under various conditions (catalyst, initiator, temperature) to quantify the rate constants of propagation, termination, and side reactions like backbiting. acs.org

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR) to monitor the consumption of monomers and the formation of different polymer structures and intermediates in real-time. rsc.org

Intermediate Trapping: Designing experiments to trap and characterize the proposed intermediates, such as the dioxacarbenium ion involved in the ACE mechanism, to provide direct evidence for the proposed pathways. acs.org

Decomposition Mechanisms: Studying the thermal decomposition kinetics and mechanisms of PMDO to better understand its degradation behavior, which is important for both its application and recycling. researchgate.net

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting reaction outcomes, understanding mechanisms, and designing new materials, yet its application to MDO polymerization is in its infancy.

Future computational studies should focus on:

DFT Calculations: Employing Density Functional Theory (DFT) to model transition states and reaction pathways for both the synthesis and polymerization of MDO. acs.org This can help rationalize the observed selectivity of different catalysts and guide the design of new, more efficient ones.

Molecular Dynamics (MD) Simulations: Using MD simulations to model the conformation and dynamics of PMDO chains. This can provide insights into the material's bulk properties, such as its thermal and mechanical characteristics.

Predictive Modeling: Developing models that can predict how monomer structure, catalyst choice, and reaction conditions will affect the final polymer's molecular weight, dispersity, and degradation profile. This can accelerate the discovery of new materials with desired properties.

Design and Synthesis of Next-Generation Materials with Tailored Degradation Profiles

A key advantage of PMDO is its inherent degradability due to the presence of hydrolytically and thermally sensitive linkages in its backbone. acs.orgacs.org Future research should leverage this feature to design and synthesize advanced materials with precisely controlled degradation rates and functionalities.

Promising research directions include:

Copolymerization: Synthesizing copolymers of MDO with other cyclic monomers, such as δ-valerolactone, to create materials with a wide range of properties. rsc.org By adjusting the comonomer feed ratio, the resulting copolyesters' composition, microstructure, and crystallization ability can be systematically varied. rsc.org

Functional Monomers: Developing functionalized derivatives of MDO. For example, incorporating pendant groups that can be modified post-polymerization using "click" chemistry would allow for the creation of smart materials that respond to specific stimuli or can be conjugated with bioactive molecules. rsc.org

Tunable Degradability: Fine-tuning the degradation rate of PMDO-based materials by altering the polymer's microstructure, crystallinity, and hydrophilicity through copolymerization or blending. This is crucial for applications ranging from transient medical implants to environmentally benign plastics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.